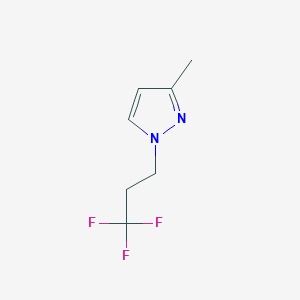

3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,3,3-trifluoropropil)-3-metil-1H-pirazolo es un compuesto químico caracterizado por la presencia de un anillo pirazólico sustituido con un grupo metilo y un grupo trifluoropropilo. El grupo trifluorometilo imparte propiedades únicas al compuesto, lo que lo hace de interés en varios campos de investigación e industria.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 1-(3,3,3-trifluoropropil)-3-metil-1H-pirazolo generalmente involucra la reacción de bromuro de 3,3,3-trifluoropropilo con un precursor de pirazol adecuado bajo condiciones controladas. La reacción se lleva a cabo generalmente en presencia de una base como hidruro de sodio o carbonato de potasio en un solvente aprótico como dimetilformamida (DMF) o tetrahidrofurano (THF). La mezcla de reacción se agita a temperatura ambiente o a temperaturas ligeramente elevadas hasta que se forma el producto deseado .

Métodos de Producción Industrial

La producción industrial de 1-(3,3,3-trifluoropropil)-3-metil-1H-pirazolo puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Se emplean pasos de purificación como destilación, recristalización o cromatografía para obtener el compuesto en alta pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

1-(3,3,3-trifluoropropil)-3-metil-1H-pirazolo se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno para formar los correspondientes óxidos de pirazol.

Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio para obtener derivados reducidos.

Sustitución: El grupo trifluoropropilo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica. Los reactivos comunes incluyen haluros de alquilo y nucleófilos como aminas o tioles.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de aluminio y litio en éter anhidro.

Sustitución: Haluros de alquilo en presencia de una base como hidruro de sodio.

Principales Productos Formados

Oxidación: Óxidos de pirazol.

Reducción: Derivados de pirazol reducidos.

Sustitución: Derivados de pirazol sustituidos con varios grupos funcionales.

Aplicaciones Científicas De Investigación

1-(3,3,3-trifluoropropil)-3-metil-1H-pirazolo tiene diversas aplicaciones en la investigación científica:

Química: Se usa como un bloque de construcción para la síntesis de moléculas más complejas y como un ligando en la química de coordinación.

Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y antiinflamatorias.

Medicina: Explorado como un posible candidato a fármaco debido a su estructura química única y actividad biológica.

Industria: Utilizado en el desarrollo de agroquímicos, productos farmacéuticos y productos químicos especiales.

Mecanismo De Acción

El mecanismo de acción de 1-(3,3,3-trifluoropropil)-3-metil-1H-pirazolo involucra su interacción con dianas moleculares y vías específicas. El grupo trifluorometilo mejora la lipofilicidad del compuesto, lo que le permite penetrar fácilmente las membranas celulares e interactuar con dianas intracelulares. El anillo pirazol puede formar puentes de hidrógeno e interacciones π-π con proteínas y enzimas, modulando su actividad y conduciendo a varios efectos biológicos .

Comparación Con Compuestos Similares

Compuestos Similares

1-(3,3,3-trifluoropropil)-3-metilpiperazina: Similar en estructura pero con un anillo piperazina en lugar de un anillo pirazol.

1-(3,3,3-trifluoropropil)-3-metil-1H-pirazolo-4-amina: Un derivado con un grupo amino adicional en el anillo pirazol.

Unicidad

1-(3,3,3-trifluoropropil)-3-metil-1H-pirazolo es único debido a la presencia tanto de un grupo metilo como de un grupo trifluoropropilo en el anillo pirazol. Esta combinación imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.

Actividad Biológica

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features that include a trifluoropropyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The trifluoropropyl group enhances the compound's lipophilicity, which may improve its membrane permeability and bioavailability.

- Molecular Formula : C7H10F3N3

- Molecular Weight : Approximately 215.60 g/mol

- Structure : Contains a pyrazole ring with methyl and trifluoropropyl substituents.

Biological Activities

Research indicates that pyrazole derivatives exhibit a range of biological activities. The specific biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit bacterial growth, making it a candidate for further investigation in antimicrobial applications.

- Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation, indicating that this compound could also possess this activity.

- Interactions with Biological Targets : The compound's mechanism of action may involve interactions with specific enzymes or receptors, which could elucidate its pharmacological profile.

In Vitro Studies

A study on related pyrazole derivatives demonstrated significant biological activities against various pathogens. For instance, the EC50 values for related compounds against Trypanosoma brucei were documented, showing promising efficacy .

| Compound | EC50 (μM) |

|---|---|

| This compound | TBD (to be determined) |

| Miltefosine | 10 |

In Vivo Studies

In vivo efficacy studies are essential for understanding the therapeutic potential of this compound. While specific data for this compound is limited, related pyrazole compounds have shown high efficacy in animal models for diseases such as leishmaniasis .

| Dose (mg/kg) | Liver Reduction (%) | Spleen Reduction (%) | Bone Marrow Reduction (%) |

|---|---|---|---|

| 25 | 87.8 | 81.8 | 81.6 |

| 50 | 97.4 | 95.0 | 91.2 |

| 100 | 98.6 | 96.0 | 88.3 |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoropropyl group enhances the compound's ability to interact with biological membranes and proteins. This interaction may modulate enzyme activity or receptor binding, leading to various biological effects.

Propiedades

Fórmula molecular |

C7H9F3N2 |

|---|---|

Peso molecular |

178.15 g/mol |

Nombre IUPAC |

3-methyl-1-(3,3,3-trifluoropropyl)pyrazole |

InChI |

InChI=1S/C7H9F3N2/c1-6-2-4-12(11-6)5-3-7(8,9)10/h2,4H,3,5H2,1H3 |

Clave InChI |

PAMPPWNSXOQVTK-UHFFFAOYSA-N |

SMILES canónico |

CC1=NN(C=C1)CCC(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.